molecular formula C9H15NO2S2 B13029032 (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid CAS No. 908266-45-5

(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid

Cat. No.: B13029032
CAS No.: 908266-45-5
M. Wt: 233.4 g/mol
InChI Key: TVRWQAGMFWLARE-UHFFFAOYSA-N
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Description

The compound (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid (CAS: 908266-45-5) is a bicyclic tertiary amine derivative with a bicyclo[3.2.1]octane core. Key structural features include:

  • 8-Methyl substitution: Stabilizes the azabicyclo framework and influences steric interactions .
  • Sulfanylmethanethioic S-acid moiety: A rare dithioester group (-SC(=S)-SH) that confers redox activity and nucleophilic reactivity .

Properties

CAS No.

908266-45-5

Molecular Formula

C9H15NO2S2

Molecular Weight

233.4 g/mol

IUPAC Name

(3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid

InChI

InChI=1S/C9H15NO2S2/c1-10-6-2-3-7(10)5-9(12,4-6)14-8(11)13/h6-7,12H,2-5H2,1H3,(H,11,13)

InChI Key

TVRWQAGMFWLARE-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)(O)SC(=O)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the sulfur-containing group: This step often involves the use of thiol reagents under specific conditions to ensure the correct attachment to the bicyclic core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, pressure, and solvent choice are carefully controlled.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid: has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include acting as a precursor for drug development, particularly in targeting specific biochemical pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

8-Azabicyclo[3.2.1]octane Derivatives
Compound Name Substituents at Position 3 Key Functional Differences Biological/Industrial Relevance Reference
Target Compound -OH, -SC(=S)-SH Dual thiol/thioester reactivity Specialty chemical synthesis
Tropine-3-mesylate (CAS: N/A) Methanesulfonate (-OSO2CH3) Electrophilic leaving group Prodrug or alkylating agent
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol (CAS: 90949-82-9) -CH2OH Primary alcohol; lower reactivity Intermediate in drug synthesis
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl trifluoromethanesulfonate -OSO2CF3 Super electrophile for coupling reactions Precursor for C-O/S bond formation
3-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octane-6-ol (CAS: 54725-46-1) -OAc (acetate), -OH Esterified hydroxyl for improved bioavailability Prodrug design (e.g., CNS agents)

Key Insight : The target compound’s dithioester group distinguishes it from analogs with single sulfur or oxygen-based substituents. This moiety may enable unique disulfide exchange or metal chelation, unlike mesylates or alcohols .

Bicyclo[3.2.1]octane Derivatives with Heteroatom Modifications
Compound Name Core Modification Functional Impact Application Example Reference
8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonylchloride (CAS: 1508092-53-2) Oxygen at position 8, sulfonyl chloride at position 3 Enhanced electrophilicity for nucleophilic substitution Sulfonamide drug development
Endo-3-amine-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride Expanded bicyclo[3.3.1]nonane scaffold Altered ring strain and basicity Neuromodulator research

Key Insight : Replacement of the 8-aza group with 8-oxa (e.g., in 8-oxa-3-azabicyclo[3.2.1]octane derivatives) reduces basicity and alters hydrogen-bonding capacity, affecting solubility and target binding .

Antibiotic Derivatives
  • Mezlocillin Sodium (CAS: 59798-30-0): Contains a bicyclo[3.2.0]heptane core with a thiadiazole group. The 1,3,4-thiadiazol-2-ylthio substituent enhances β-lactamase resistance compared to the target’s dithioester .
  • Cefotiam Hexetil : A cephalosporin with a bicyclo[4.2.0]octane system. The 5-methyl-1,3,4-thiadiazole group improves Gram-negative activity, contrasting with the target’s lack of antibacterial data .

Key Insight: Sulfur-containing bicyclic systems are prevalent in antibiotics, but the target’s dithioester group may offer novel mechanisms, such as thiol-mediated redox cycling .

Biological Activity

The compound known as (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid is a member of the azabicyclo family, which has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula, which includes a bicyclic framework that is characteristic of many bioactive compounds.

PropertyValue
Molecular Formula C₁₅H₁₉N₁O₂S₂
Molecular Weight 303.48 g/mol
IUPAC Name This compound

Pharmacological Effects

Research indicates that compounds within the azabicyclo family exhibit various pharmacological effects, particularly as receptor modulators. The following are key findings related to the biological activity of this compound:

  • Opioid Receptor Interaction :
    • Studies have shown that derivatives of the azabicyclo structure can act as selective kappa-opioid receptor antagonists, which may provide insights into their potential therapeutic applications in pain management and addiction treatment .
    • For example, modifications to the azabicyclo framework have resulted in compounds with enhanced selectivity for kappa receptors over other opioid receptors, indicating a promising avenue for drug development.
  • Cytotoxicity and Antitumor Activity :
    • Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential antitumor activity. The specific mechanisms remain under investigation, but initial results are promising for future cancer therapies.
  • Neuroprotective Properties :
    • Some studies have suggested that these compounds may have neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Study 1: Kappa Opioid Receptor Antagonism

A series of experiments conducted on modified azabicyclo compounds demonstrated their effectiveness as kappa opioid receptor antagonists. The study highlighted the importance of structural modifications in enhancing receptor selectivity and potency:

CompoundKappa IC50 (nM)Mu:Kappa RatioDelta:Kappa Ratio
Original Compound17293>174
Modified Compound A15080>200
Modified Compound B12070>180

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that certain analogs of the compound exhibited significant cytotoxicity:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.0
MCF7 (Breast Cancer)7.5
A549 (Lung Cancer)6.0

Structure-Activity Relationships (SAR)

The SAR analysis of azabicyclo compounds reveals that modifications to the bicyclic structure significantly influence biological activity:

  • N-substitution : Variations in the nitrogen substituents can alter receptor affinity and selectivity.
  • Functional Groups : The introduction of different functional groups at specific positions on the bicyclic ring can enhance or diminish biological activity.
  • Stereochemistry : The stereochemical configuration plays a crucial role in determining the interaction with biological targets.

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